molecular formula C19H24N6S B5589094 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine

Cat. No.: B5589094
M. Wt: 368.5 g/mol
InChI Key: VFKHXWPIWZOJLP-UHFFFAOYSA-N
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Description

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C19H24N6S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17831596 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research involving the synthesis of complex heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, pyrimido[1,6-a]thieno[2,3-d]pyrimidines, and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, highlights the chemical's potential in developing novel materials with unique properties. These compounds have been synthesized through various methods, including microwave irradiative cyclocondensation and multicomponent reactions, indicating the compound's relevance in synthetic chemistry and material science for creating new chemical entities with possible applications in drug development, agriculture, and materials science (El-Essawy, 2010), (Rahmouni et al., 2014).

Antimicrobial and Antiproliferative Activities

Compounds with structural similarities have shown pronounced antimicrobial properties and antiproliferative activities against various cell lines, suggesting the compound's potential in medicinal chemistry and pharmacology. Studies demonstrate the importance of specific moieties for antimicrobial activity and the compound's role in studying structure-activity relationships, which could lead to the development of new antimicrobial agents or anticancer drugs (Sirakanyan et al., 2021), (Atapour-Mashhad et al., 2017).

Optical and Electronic Properties

The study of compounds with related heterocyclic systems has explored their optical and electronic properties, indicating potential applications in the development of new materials for electronics and photonics. These investigations reveal how specific structural elements influence the materials' thermal, redox, and emission properties, which could be crucial for designing novel optoelectronic devices (Palion-Gazda et al., 2019).

Catalysis and Green Chemistry

Research on the synthesis of pyrimidine derivatives using environmentally friendly methods underlines the compound's relevance in catalysis and green chemistry. This includes the development of catalysts for efficient chemical transformations, highlighting the potential for using such compounds in sustainable synthesis processes (Rahmani et al., 2018).

Properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6S/c1-13-14(2)26-19-17(13)18(23-12-24-19)25-9-4-15(5-10-25)21-6-3-16-11-20-7-8-22-16/h7-8,11-12,15,21H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKHXWPIWZOJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)NCCC4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.